

A Technical Guide to the Spectroscopic Characterization of (1-Benzhydrylazetidin-3-yl)methanol

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Compound of Interest

Compound Name: (1-Benzhydrylazetidin-3-yl)methanol

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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of **(1-Benzhydrylazetidin-3-yl)methanol** (CAS No. 72351-36-1).^{[1][2][3][4]} Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this important azetidine derivative. Due to the limited availability of fully assigned public data, this guide synthesizes information from foundational spectroscopic principles and data from closely related structural analogs to present a robust, predictive, and interpretive framework. The methodologies described herein are designed to serve as self-validating systems for laboratories engaged in the synthesis and analysis of similar chemical entities.

Introduction: The Structural and Analytical Imperative

(1-Benzhydrylazetidin-3-yl)methanol is a heterocyclic compound featuring a strained four-membered azetidine ring, a bulky N-benzhydryl substituent, and a primary alcohol functional group. The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting unique physicochemical properties and conformational constraints that can enhance

biological activity and selectivity.^[5] The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is also a common moiety in centrally active pharmaceutical agents.

[6]

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. Spectroscopic analysis provides the necessary toolkit to verify molecular identity, assess purity, and understand structural nuances. This guide explains the causality behind the expected spectroscopic signals for **(1-Benzhydrylazetidin-3-yl)methanol**, providing a detailed roadmap for its characterization.

Molecular Structure Overview

To logically interpret the spectroscopic data, the molecule is dissected into three primary structural components: the N-benzhydryl group, the azetidine core, and the 3-hydroxymethyl substituent. Each component contributes distinct and identifiable signals in the various spectra.

Figure 1: Chemical structure of **(1-Benzhydrylazetidin-3-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

- Sample Preparation: Dissolve 5-10 mg of **(1-Benzhydrylazetidin-3-yl)methanol** in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., ' zg30').

- Number of Scans: 16-32 scans for adequate signal-to-noise ratio.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl_3 at δ 7.26 ppm) or TMS. Integrate all signals.

The following data is predicted based on the analysis of the precursor 1-Benzhydrylazetidin-3-one[7][8] and established chemical shift principles.[9][10] The reduction of the ketone at C3 to a hydroxymethyl group is expected to cause significant upfield shifts for the adjacent azetidine ring protons.

Predicted δ (ppm)	Integration	Multiplicity	Assignment	Justification
7.20 - 7.50	10H	Multiplet (m)	Ar-H	Protons of the two phenyl rings on the benzhydryl group. A complex multiplet is expected due to overlapping signals. [11]
~4.45	1H	Singlet (s)	N-CH(Ph) ₂	The methine proton of the benzhydryl group. It is a singlet as it has no adjacent protons. Its downfield shift is due to deshielding by the nitrogen and two phenyl rings.
~3.60	2H	Doublet (d)	CH ₂ OH	The methylene protons of the hydroxymethyl group. They are diastereotopic and adjacent to the C3 methine, hence appearing as a doublet. The chemical shift is characteristic of a methylene

				group attached to an alcohol. [10]
~3.45	2H	Triplet (t) or Multiplet (m)	Azetidine C2/C4-H (axial)	The protons on the carbons adjacent to the nitrogen, likely shifted downfield by the nitrogen's inductive effect.
~2.80	2H	Triplet (t) or Multiplet (m)	Azetidine C2/C4-H (equatorial)	The other set of protons on the carbons adjacent to the nitrogen.
~2.60	1H	Multiplet (m)	Azetidine C3-H	The methine proton at the 3-position of the azetidine ring, coupled to the adjacent ring protons and the hydroxymethyl protons.
~1.80	1H	Broad Singlet (br s)	OH	The alcohol proton. Its chemical shift is variable and depends on concentration and solvent. It often appears as a broad signal and may not show coupling.

¹³C NMR Spectroscopic Analysis

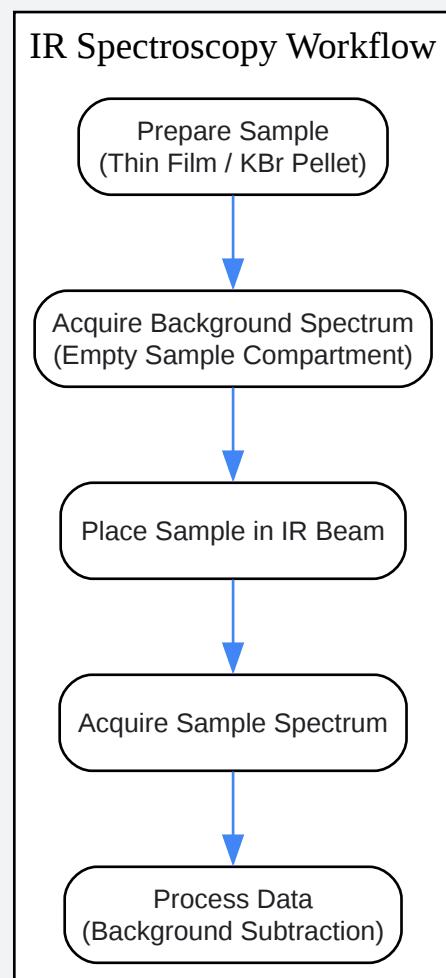
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
 - Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.
 - Spectral Width: 0-200 ppm.
- Data Processing: Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted δ (ppm)	Assignment	Justification
~143	Ar-C (quaternary)	The two ipso-carbons of the phenyl rings attached to the benzhydryl methine.
~128.5	Ar-CH	Aromatic methine carbons. Multiple signals are expected in this region.
~127.0	Ar-CH	Aromatic methine carbons.
~126.5	Ar-CH	Aromatic methine carbons.
~76	N-CH(Ph) ₂	The benzhydryl methine carbon, significantly deshielded by the nitrogen and aromatic rings.
~65	CH ₂ OH	The carbon of the hydroxymethyl group, deshielded by the attached oxygen atom.
~58	Azetidine C2/C4	The two equivalent carbons of the azetidine ring adjacent to the nitrogen.
~38	Azetidine C3	The C3 carbon of the azetidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.



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Figure 2: Standard workflow for acquiring an IR spectrum.

- Sample Preparation (Thin Film): If the sample is an oil or low-melting solid, place a small drop between two NaCl or KBr plates and gently press them together to form a thin film.
- Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} .

The IR spectrum is a powerful confirmation of the key functional groups: the alcohol (O-H) and the tertiary amine (C-N), as well as the aromatic and aliphatic C-H bonds.[12]

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Expected Appearance
3200 - 3600	O-H stretch	Alcohol	Strong, broad peak due to hydrogen bonding. This is a highly characteristic signal.[13][14]
3000 - 3100	C-H stretch	Aromatic	Medium to weak, sharp peaks appearing just above 3000 cm ⁻¹ .[14]
2850 - 3000	C-H stretch	Aliphatic (sp ³)	Medium to strong, sharp peaks appearing just below 3000 cm ⁻¹ .[14]
1450 - 1600	C=C stretch	Aromatic Ring	Multiple medium to weak, sharp peaks.
1020 - 1250	C-N stretch	Aliphatic Amine	Medium intensity peak.[15]
1000 - 1260	C-O stretch	Primary Alcohol	Strong, sharp peak.

Key Interpretive Note: The molecule is a tertiary amine, and therefore, the IR spectrum will be notable for the absence of any N-H stretching bands, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines.[15]

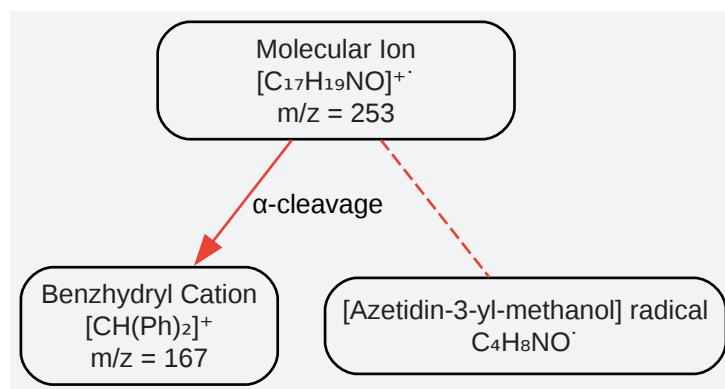
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information.

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
- Ionization Method: Electron Ionization (EI) is a common technique for small molecules that induces predictable fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion $[M+H]^+$.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

The molecular formula of **(1-Benzhydrylazetidin-3-yl)methanol** is $C_{17}H_{19}NO$, with a monoisotopic mass of 253.15 g/mol .^[3][4]

- Molecular Ion (M^+): A peak at m/z 253 is expected, corresponding to the molecular ion. The intensity may be moderate to low in EI-MS due to the relative instability of the parent ion.
- Key Fragmentation Pathways: Fragmentation is the dissociation of the molecular ion into smaller, charged fragments.^[16] The most likely fragmentation involves the cleavage of the C-N bond to form the highly stable benzhydryl cation.



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Figure 3: Primary fragmentation pathway forming the stable benzhydryl cation.

- Base Peak (m/z 167): The most intense peak (base peak) in the spectrum is predicted to be at m/z 167. This corresponds to the $[CH(Ph)_2]^+$ cation, which is highly stabilized by

resonance across the two phenyl rings. Its formation is a dominant fragmentation pathway for benzhydryl-containing compounds.[17]

- Other Fragments: Other smaller fragments may arise from the cleavage of the azetidine ring or the loss of the hydroxymethyl group ($M-31$, $[M-CH_2OH]^+$).

Conclusion

The structural characterization of **(1-Benzhydrylazetidin-3-yl)methanol** relies on a synergistic interpretation of NMR, IR, and MS data. This guide establishes a predictive framework for these key spectroscopic signatures:

- ^1H NMR: Distinct signals for the ten aromatic protons, the benzhydryl methine singlet around 4.45 ppm, and the alcohol-adjacent protons.
- IR: A prominent, broad O-H stretch ($3200\text{-}3600\text{ cm}^{-1}$) and the absence of an N-H stretch, confirming the primary alcohol and tertiary amine functionalities.
- MS: A molecular ion at m/z 253 and a characteristic, dominant base peak at m/z 167, corresponding to the stable benzhydryl cation.

By following the outlined protocols and using the interpretive guidance provided, researchers can confidently verify the structure and purity of **(1-Benzhydrylazetidin-3-yl)methanol**, ensuring the integrity of their research and development efforts.

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